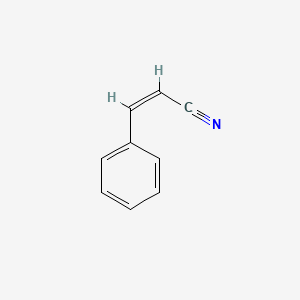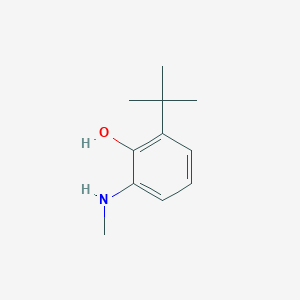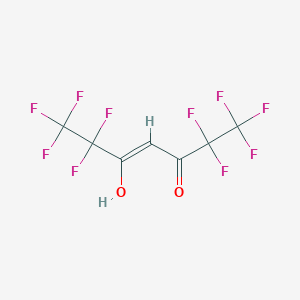
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one is a fluorinated organic compound with the molecular formula C7H2F10O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one typically involves the fluorination of hept-4-en-3-one derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties due to its high fluorine content.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one involves its interaction with molecular targets through its fluorinated functional groups. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects.
Comparaison Avec Des Composés Similaires
- 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane
- 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one
Comparison: 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group at the 5th position. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective chemical reactions and its diverse applications make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H2F10O2 |
|---|---|
Poids moléculaire |
308.07 g/mol |
Nom IUPAC |
(Z)-1,1,1,2,2,6,6,7,7,7-decafluoro-5-hydroxyhept-4-en-3-one |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(12,13)14)2(18)1-3(19)5(10,11)7(15,16)17/h1,18H/b2-1- |
Clé InChI |
UPMKRGUNDWOEBW-UPHRSURJSA-N |
SMILES isomérique |
C(=C(/C(C(F)(F)F)(F)F)\O)\C(=O)C(C(F)(F)F)(F)F |
SMILES canonique |
C(=C(C(C(F)(F)F)(F)F)O)C(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B13114753.png)
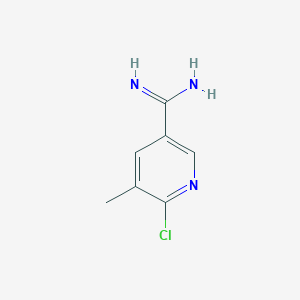

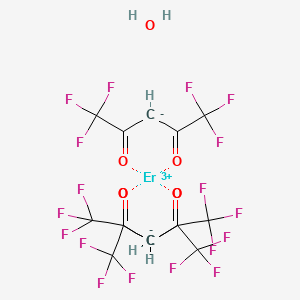
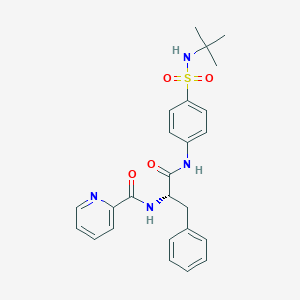
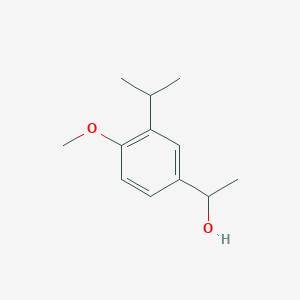

![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride](/img/structure/B13114799.png)

![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
